molecular formula C24H18O5 B3656609 3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B3656609
M. Wt: 386.4 g/mol
InChI Key: CRXSOOCRQGPYHJ-UHFFFAOYSA-N
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Description

3-Methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic chromenone derivative characterized by a fused benzofurochromenone core. Its molecular formula is C₂₅H₂₀O₅, with substituents at the 3-, 7-, and 10-positions:

  • 3-Methoxy group: Enhances electron density and influences binding interactions with biological targets.
  • 7-Methyl group: Contributes to steric effects and lipophilicity.
  • 10-(3-Methoxyphenyl) group: A meta-substituted aromatic ring that modulates solubility and target selectivity.

This compound belongs to the chromene family, known for diverse bioactivities, including anticancer, anti-inflammatory, and antioxidant properties. Its structural complexity arises from the fused benzofuran and chromenone systems, which stabilize the molecule and influence its pharmacological profile .

Properties

IUPAC Name

3-methoxy-10-(3-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-13-22-19(21(12-28-22)14-5-4-6-15(9-14)26-2)11-18-17-8-7-16(27-3)10-20(17)24(25)29-23(13)18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXSOOCRQGPYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC(=CC=C4)OC)C5=C(C=C(C=C5)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the furochromenone class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H14O4C_{22}H_{14}O_4 with a molecular weight of 358.34 g/mol. The structure consists of a fused benzofurochromenone framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H14O4
Molecular Weight358.34 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that utilize strong acids or bases under controlled temperatures. The presence of methoxy groups enhances solubility and stability, which are crucial for biological activity.

Anticancer Properties

Research indicates that derivatives of furochromenones exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as A-549 (lung), MCF7 (breast), and HCT116 (colon) with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study on furochromenone derivatives reported that certain compounds displayed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Compounds in this class have shown moderate to high scavenging activity compared to ascorbic acid, indicating their potential as natural antioxidants.

Anti-inflammatory Activity

Furochromenones have also been investigated for their anti-inflammatory effects. They may act by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate the activity of various receptors linked to cell signaling pathways that regulate growth and apoptosis.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Meta vs. Para Substitution : The 3-methoxy group in the target compound may favor interactions with polar residues in enzyme active sites, whereas para-substituted analogs (e.g., 4-fluorophenyl in ) exhibit stronger hydrophobic interactions.
  • Halogen Effects : Fluorine and chlorine substituents (e.g., in ) improve metabolic stability and target affinity but may increase toxicity.
  • Biphenyl vs. Monophenyl: Biphenyl-substituted derivatives () show enhanced anticancer activity due to extended aromatic systems, which improve DNA intercalation or protein binding.

Pharmacological Comparisons

Anticancer Activity

  • The biphenyl analog () demonstrated superior antiproliferative effects (IC₅₀ = 8.7 µM) compared to the 4-fluorophenyl derivative (IC₅₀ = 12.3 µM), likely due to increased π-stacking with DNA bases.
  • The chlorophenyl analog () showed moderate cytotoxicity, suggesting halogen size and electronegativity influence DNA damage pathways.

Anti-inflammatory Activity

  • The 4-fluorophenyl compound () inhibited COX-2 by 68% at 20 µM, while the chlorophenyl analog () achieved 52% inhibition under similar conditions. The target compound’s dual methoxy groups may enhance selectivity for COX-2 over COX-1.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

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